Calciumfolinat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Calcium N5-methyltetrahydrofolat (NSC173328): ist das Calciumsalz der Levomefolinsäure. Diese Verbindung wurde zur Behandlung von Herz-Kreislauf-Erkrankungen und fortgeschrittenen Krebsarten wie Brust- und Darmkrebs vorgeschlagen . Es ist eine Form von Folat, einem B-Vitamin, das für die DNA-Synthese und -Reparatur sowie für andere wichtige Zellprozesse unerlässlich ist.

Wissenschaftliche Forschungsanwendungen

Calcium N5-methyltetrahydrofolat hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Es wird als Reagenz in verschiedenen chemischen Reaktionen und Syntheseprozessen verwendet.

Biologie: Die Verbindung wird auf ihre Rolle in zellulären Prozessen wie DNA-Synthese und -Reparatur untersucht.

Medizin: Es wird auf seine potenziellen therapeutischen Wirkungen bei der Behandlung von Herz-Kreislauf-Erkrankungen und Krebs untersucht.

Industrie: Die Verbindung wird bei der Herstellung von Nahrungsergänzungsmitteln und angereicherten Lebensmitteln verwendet

Wirkmechanismus

Der Wirkmechanismus von Calcium N5-methyltetrahydrofolat beinhaltet seine Rolle als Folatderivat. Es beteiligt sich an Ein-Kohlenstoff-Transferreaktionen, die für die DNA-Synthese und -Reparatur unerlässlich sind. Die Verbindung wirkt als Cofaktor für verschiedene Enzyme, die an diesen Prozessen beteiligt sind. Es zielt auf molekulare Signalwege ab, die mit Zellteilung und -wachstum zusammenhängen, wodurch es bei der Behandlung von Erkrankungen wie Krebs wirksam ist .

Wirkmechanismus

Target of Action

The primary targets of Calcium mefolinate are these chemotherapy drugs, and it plays a crucial role in making these drugs work better .

Mode of Action

Calcium mefolinate interacts with its targets, the chemotherapy drugs, to enhance their effectiveness. For instance, it is often given with fluorouracil to treat cancers of the colon, rectum, and other parts of the digestive system, making fluorouracil work better . It is also used with higher doses of methotrexate to help reduce the side effects .

Biochemical Pathways

Calcium mefolinate affects the folate metabolism pathway. Folate metabolism is crucial for many biochemical processes, including purine and thymidine monophosphate biosynthesis, mitochondrial protein translation, and methionine regeneration . These biochemical processes support critical cellular functions such as cell proliferation, mitochondrial respiration, and epigenetic regulation .

Pharmacokinetics

The pharmacokinetics of Calcium mefolinate involves its absorption, distribution, metabolism, and excretion (ADME). It is known that Calcium mefolinate is given in the chemotherapy day unit or during a stay in hospital . A chemotherapy nurse gives it to the patient at the same time as the chemotherapy .

Result of Action

The molecular and cellular effects of Calcium mefolinate’s action are primarily seen in its ability to enhance the effectiveness of certain chemotherapy drugs and reduce their side effects . For instance, when given with fluorouracil, it makes the drug work better, thereby enhancing its anti-cancer effects . When used with higher doses of methotrexate, it helps reduce the side effects .

Action Environment

The action, efficacy, and stability of Calcium mefolinate can be influenced by various environmental factors. It is known that Calcium mefolinate is used in a controlled environment, such as a hospital or chemotherapy day unit , where factors like temperature and humidity are regulated

Biochemische Analyse

Biochemical Properties

Calcium Mefolinate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the formation of S-adenosyl methionine, an essential methyl donor within the central nervous system . Methionine is formed by the enzyme methionine synthase for which 5-methyltetrahydrofolate (5-MTHF) and homocysteine are substrates .

Cellular Effects

Calcium Mefolinate has profound effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For example, patients with severe methylenetetrahydrofolate reductase (MTHFR) deficiency cannot make 5-MTHF and have extremely low levels in the cerebrospinal fluid (CSF). Only treatment with oral 5-MTHF given as Calcium Mefolinate resulted in an increase in CSF 5-MTHF .

Molecular Mechanism

Calcium Mefolinate exerts its effects at the molecular level through various mechanisms. It involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The phosphate group, carboxylic group, and nitrogen atom in the peptide are the main binding sites for calcium ions .

Temporal Effects in Laboratory Settings

The effects of Calcium Mefolinate change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Calcium Mefolinate vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Calcium Mefolinate is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

Calcium Mefolinate is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

Calcium Mefolinate has a specific subcellular localization and any effects on its activity or function. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Herstellung von Calcium N5-methyltetrahydrofolat beinhaltet die Reaktion von Levomefolinsäure mit Calciumionen. Das Verfahren umfasst typischerweise das Auflösen von Levomefolinsäure in einem geeigneten Lösungsmittel, gefolgt von der Zugabe eines Calciumsalzes wie Calciumchlorid. Die Reaktionsmischung wird dann unter kontrollierten Bedingungen gerührt, um eine vollständige Reaktion und Bildung des Calciumsalzes zu gewährleisten .

Industrielle Produktionsverfahren: In industriellen Umgebungen kann die Produktion von Calcium N5-methyltetrahydrofolat die großtechnische Synthese unter ähnlichen Reaktionsbedingungen umfassen. Das Verfahren umfasst die Verwendung von hochreinen Reagenzien und Lösungsmitteln sowie fortschrittlicher Reinigungsverfahren, um das Endprodukt mit hoher Reinheit und Ausbeute zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Calcium N5-methyltetrahydrofolat kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Unter bestimmten Bedingungen kann sie reduziert werden, um andere Folatderivate zu ergeben.

Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können verwendet werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise eingesetzt.

Substitution: Verschiedene Nucleophile oder Elektrophile können je nach gewünschter Substitution verwendet werden.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Folatderivate, die unterschiedliche biologische Aktivitäten und Anwendungen haben können .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Folsäure: Ein weiteres Folatderivat, das bei der Krebsbehandlung eingesetzt wird.

Methotrexat: Ein Folsäureantagonist, der als Chemotherapeutikum verwendet wird.

Pemetrexed: Ein Guaninderivat, das die Thymidylat-Synthase hemmt

Einzigartigkeit: Calcium N5-methyltetrahydrofolat ist durch seine spezifische Calciumsalzform einzigartig, die seine Stabilität und Bioverfügbarkeit erhöht. Dies macht es in therapeutischen Anwendungen im Vergleich zu anderen Folatderivaten besonders effektiv .

Eigenschaften

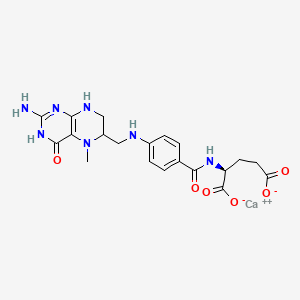

IUPAC Name |

calcium;2-[[4-[(2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N7O6.Ca/c1-27-12(9-23-16-15(27)18(31)26-20(21)25-16)8-22-11-4-2-10(3-5-11)17(30)24-13(19(32)33)6-7-14(28)29;/h2-5,12-13,22H,6-9H2,1H3,(H,24,30)(H,28,29)(H,32,33)(H4,21,23,25,26,31);/q;+2/p-2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWBBRFHSPXRJQD-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Ca+2] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23CaN7O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does calcium mefolinate counteract the toxic effects of methotrexate, as described in the research papers?

A1: Calcium mefolinate serves as a rescue medication in cases of methotrexate toxicity. [, ] Methotrexate, used to treat conditions like rheumatoid arthritis, works by inhibiting dihydrofolate reductase, an enzyme crucial for converting dihydrofolate to tetrahydrofolate. Tetrahydrofolate is essential for DNA synthesis and cellular processes. By inhibiting this enzyme, methotrexate slows down cell growth and division. Calcium mefolinate is a reduced form of folic acid that bypasses the inhibited enzyme and directly provides cells with the necessary tetrahydrofolate. This replenishes the depleted folate pool and helps reverse the toxic effects of methotrexate.

Q2: Can you elaborate on the clinical presentations of methotrexate toxicity and how calcium mefolinate led to improvement in the cases described in the research?

A2: Both research papers highlight mucocutaneous ulcers as a concerning manifestation of methotrexate toxicity. [] In the first paper, an 84-year-old man and a 79-year-old woman presented with painful oral and inguinal erosions after taking methotrexate. The man experienced rapid healing after discontinuing methotrexate and receiving calcium mefolinate (15 mg/day initially, followed by 7.5 mg/day for a week). [] Similarly, the second paper describes severe leucopenia, agranulocytosis, anemia, and thrombocytopenia in a woman who mistakenly overdosed on methotrexate. While her treatment involved multiple medications, including calcium mefolinate, the paper emphasizes the critical role of calcium mefolinate in replenishing depleted folate and mitigating methotrexate's toxic effects. [] These cases underscore the importance of early recognition of methotrexate toxicity symptoms and prompt administration of calcium mefolinate as a rescue therapy.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.